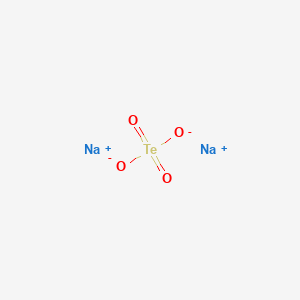
Sodium tellurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium tellurate is an inorganic compound with the chemical formula Na2TeO4 It is a tellurium-based compound where tellurium is in its highest oxidation state of +6
准备方法
Synthetic Routes and Reaction Conditions: Sodium tellurate can be synthesized through several methods, including hydrothermal synthesis and ion-exchange processes. One common method involves the reaction of tellurium dioxide (TeO2) with sodium hydroxide (NaOH) in an aqueous solution, followed by crystallization:
TeO2+2NaOH+H2O→Na2TeO4⋅2H2O
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of tellurium compounds in alkaline solutions. The process may include steps such as dissolution, filtration, and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Sodium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).
Substitution: this compound can participate in substitution reactions where its oxygen atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: this compound can oxidize reducing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce this compound to tellurium dioxide.
Substitution: Reactions with halides or other nucleophiles can lead to substitution of oxygen atoms.
Major Products Formed:
Oxidation: Products may include higher oxidation state compounds of other elements.
Reduction: Tellurium dioxide (TeO2) is a common product.
Substitution: Various substituted tellurates depending on the nucleophile used.
科学研究应用
Applications in Materials Science
Corrosion Resistance:
One of the notable applications of sodium tellurate is in enhancing the corrosion resistance of electroplated nickel layers. This property is particularly valuable in industries where metal durability is critical, such as automotive and aerospace manufacturing .
Coating Solutions:
this compound solutions are used to create black or blue-black coatings on metals such as iron, steel, aluminum, and copper. These coatings not only improve aesthetic appeal but also provide protective barriers against environmental factors .
Applications in Microbiology
Selective Media for Bacterial Isolation:
In microbiology, this compound serves as a selective agent in growth media to isolate bacteria that exhibit inherent resistance to its toxicity. For instance, it has been employed to differentiate pathogenic bacteria such as Mycobacterium tuberculosis. Historical studies have demonstrated that the addition of sterile sodium tellurite solutions can lead to visible changes in bacterial cultures, indicating viability and resistance .
Antimicrobial Properties:
Research has shown that this compound possesses antimicrobial properties, making it a candidate for use in medical microbiology. Its ability to inhibit certain bacterial strains has led to its exploration as a potential therapeutic agent .
Environmental Applications
Pesticide Use:
Historically, this compound was utilized as a pesticide due to its toxic effects on pests while being less harmful to crops. However, its use has diminished due to concerns over environmental impact and human health risks associated with exposure .
Case Study 1: Hepatotoxicity Assessment
A study investigated the hepatotoxic effects of sodium tellurite on male Wistar rats. The research revealed significant increases in liver toxicity biomarkers (e.g., AST, ALT) following exposure to varying doses of sodium tellurite. The findings suggested that sodium tellurite could induce oxidative stress and liver damage at certain concentrations .
Case Study 2: Bacterial Resistance Testing
In a historical context, sodium tellurite was used by Alexander Fleming for isolating Mycobacterium tuberculosis. The rapid blackening observed upon adding sodium tellurite indicated the viability of the bacteria, showcasing its effectiveness as a diagnostic tool in microbiology .
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Materials Science | Corrosion resistance | Enhances durability of nickel coatings |
| Coating Solutions | Metal surface coatings | Provides aesthetic and protective benefits |
| Microbiology | Selective media for bacterial isolation | Effective in differentiating pathogenic strains |
| Environmental Science | Former pesticide | Reduced usage due to health/environmental concerns |
| Toxicology | Hepatotoxicity assessment | Induces oxidative stress and liver damage in rats |
作用机制
The mechanism of action of sodium tellurate involves its ability to participate in redox reactions. It can act as an oxidizing agent, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is particularly relevant in its potential use in cancer therapy, where it can target cancer cells by disrupting their redox balance.
相似化合物的比较
Sodium tellurate can be compared with other tellurates such as potassium tellurate (K2TeO4) and lithium tellurate (Li2TeO4). While all these compounds share similar structural features, they differ in their reactivity and applications:
Potassium Tellurate (K2TeO4): Similar in structure but has different solubility and reactivity properties.
Lithium Tellurate (Li2TeO4): Known for its unique ion-exchange properties, which are not observed in this compound.
属性
CAS 编号 |
10101-83-4 |
|---|---|
分子式 |
H2NaO4Te |
分子量 |
216.6 g/mol |
IUPAC 名称 |
disodium;tellurate |
InChI |
InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
ZJIVOWVFSRAHAO-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
O[Te](=O)(=O)O.[Na] |
Key on ui other cas no. |
10101-83-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















